LipidGreen 2
Description
Contextualization of Fluorescent Lipid Probes in Biological Sciences
In the realm of biological sciences, the visualization and tracking of lipids within cellular and organismal systems are paramount to understanding fundamental physiological and pathological processes. Fluorescent lipid probes are indispensable tools in this endeavor, acting as molecular reporters that illuminate the location, dynamics, and interactions of lipids. nih.govbohrium.com These probes are designed to exhibit fluorescence upon binding to or partitioning into lipid-rich environments, thereby enabling researchers to observe lipid metabolism, transport, and storage in real-time using fluorescence microscopy. bohrium.com The utility of these probes spans a wide array of research areas, from investigating the role of lipid droplets in metabolic diseases like obesity and fatty liver disease to elucidating the intricate lipid dynamics in neurodegenerative disorders and cancer. researchgate.netnih.gov The development of probes with high specificity, photostability, and bright fluorescence has been a continuous pursuit to enhance the precision and clarity of lipid imaging.
Historical Development and Evolution of LipidGreen Probes
The journey to develop more efficient and specific lipid probes led to the creation of the LipidGreen family of fluorescent dyes. The first-generation probe, LipidGreen, was identified through high-throughput screening as a novel small molecule capable of staining lipid droplets in cell lines and fat deposits in zebrafish. nih.govbohrium.com While effective, the quest for a probe with an even better signal-to-noise ratio and enhanced fluorescence intensity spurred further development. researchgate.net
This led to the synthesis of LipidGreen 2, a second-generation probe designed to overcome some of the limitations of its predecessor and other commonly used lipophilic dyes. researchgate.netrsc.org this compound is a cell-permeable, N-dimethylallylated 3-hydroxyindole-based compound. sigmaaldrich.com Its development focused on improving the fluorescence signal and providing a more robust tool for lipid imaging. researchgate.netnih.govrsc.orgmedchemexpress.com This enhanced version demonstrated a brighter fluorescence and less non-specific background staining compared to the original LipidGreen, positioning it as a superior option for detailed lipid studies. researchgate.net
Fundamental Role of this compound as a Research Tool in Cellular and Systemic Lipid Studies
This compound has established itself as a crucial research tool due to its selective staining of neutral lipids. researchgate.netsigmaaldrich.com Unlike some other dyes that may also stain phospholipids (B1166683), this compound specifically targets neutral lipids, which are the primary components of lipid droplets. researchgate.net This selectivity is critical for accurately visualizing and quantifying lipid accumulation in various experimental models.
In cellular studies, this compound is extensively used to stain lipid droplets in a variety of cell lines, such as 3T3-L1 preadipocytes and HepG2 liver cells. researchgate.netsigmaaldrich.com Its bright and stable fluorescence allows for clear imaging of these dynamic organelles. researchgate.net At the systemic level, this compound has proven to be highly effective for in vivo imaging of fat deposits in organisms like zebrafish, a model organism for studying lipid metabolism and related diseases. researchgate.netrsc.orgmedchemexpress.com Researchers have successfully used this compound to monitor changes in lipid storage during different physiological states, such as fasting and re-feeding, and in response to genetic or pharmacological manipulations. bohrium.com Its superior performance, particularly its brighter signal and lower background compared to traditional dyes like Nile Red and BODIPY 493/503, makes it an invaluable asset for a wide range of lipid-focused research. researchgate.netsigmaaldrich.com
Detailed Research Findings and Comparative Data
This compound has been the subject of various studies to characterize its properties and validate its use in lipid research. Below are tables summarizing its spectral properties and a comparison with other common lipid probes.
Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~456 nm | nih.gov |
| Emission Wavelength (λem) | ~534 nm | nih.gov |
| Optimal Excitation Range | 440-460 nm | nih.gov |
| Optimal Emission Range | 490–520 nm | nih.gov |
Comparative Analysis of this compound with Other Fluorescent Lipid Probes
| Feature | This compound | Nile Red | BODIPY 493/503 |
| Specificity | High for neutral lipids researchgate.netsigmaaldrich.com | Stains both neutral lipids and phospholipids researchgate.net | Primarily stains neutral lipids researchgate.net |
| Fluorescence Signal | Brighter than LipidGreen and Nile Red researchgate.netmedchemexpress.com | Robust fluorescence in nonpolar environments researchgate.net | High quantum yield researchgate.net |
| Background Staining | Less non-specific background compared to Nile Red researchgate.netsigmaaldrich.com | Can exhibit higher background fluorescence researchgate.net | Generally low background |
| Photostability | Good photostability, detectable after at least 30 minutes researchgate.net | Susceptible to photobleaching | Generally photostable |
| In Vivo Imaging | Successfully used in live zebrafish researchgate.netrsc.orgmedchemexpress.com | Used in various in vivo models | Used in various in vivo models |
| Multicolor Imaging | Suitable for use with red fluorescent probes researchgate.netsigmaaldrich.com | Broad emission spectrum can limit multicolor applications researchgate.net | Narrow emission spectrum is advantageous for multicolor imaging |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H29NO4 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
ethyl 5-methoxy-1,2-bis(3-methylbut-2-enyl)-3-oxoindole-2-carboxylate |
InChI |
InChI=1S/C22H29NO4/c1-7-27-21(25)22(12-10-15(2)3)20(24)18-14-17(26-6)8-9-19(18)23(22)13-11-16(4)5/h8-11,14H,7,12-13H2,1-6H3 |
InChI Key |
VFAFYBVPGKPJDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(=O)C2=C(N1CC=C(C)C)C=CC(=C2)OC)CC=C(C)C |
Origin of Product |
United States |
Mechanistic and Comparative Analysis of Lipidgreen 2 Staining
Elucidation of LipidGreen 2's Specificity for Neutral Lipids in Biological Systems
This compound is a second-generation fluorescent probe meticulously designed for the imaging of lipids. medchemexpress.commedchemexpress.comrsc.orgimmunomart.comtargetmol.com Its defining characteristic is its high selectivity for neutral lipids, which are primarily stored in cellular organelles known as lipid droplets (LDs). medchemexpress.comrsc.orgresearchgate.netmedchemexpress.commedchemexpress.com These LDs are composed of a core of neutral lipids, mainly triacylglycerols and cholesteryl esters, enclosed by a phospholipid monolayer. researchgate.netdojindo.com
The specificity of this compound for neutral lipids has been demonstrated in various biological systems, including cultured cells and live zebrafish. medchemexpress.commedchemexpress.comrsc.orgimmunomart.comxcessbio.com When applied to cells, this compound selectively stains these spherical intracellular structures, enabling clear visualization of fat deposits. medchemexpress.comxcessbio.com This selectivity is a crucial advantage, as it minimizes background fluorescence from other cellular components. researchgate.net
Research comparing this compound with other lipid-staining dyes has further highlighted its specificity. For instance, in experiments using HepG2 cells, this compound staining was shown to specifically overlap with the staining of neutral lipids, and not phospholipids (B1166683). researchgate.net This is in contrast to a broader spectrum probe like Nile Red, which is known to stain both neutral lipids and phospholipids. researchgate.net This high degree of specificity makes this compound a valuable tool for studies focused specifically on neutral lipid metabolism and storage. The probe's utility has been demonstrated in applications such as detecting fatty liver conditions, where an accumulation of neutral lipids is a key pathological feature. rsc.orgresearchgate.net
Spectroscopic Characteristics and Fluorescence Quantum Yields of this compound in Lipid Environments
The fluorescence properties of this compound are central to its function as a lipid probe. In a nonpolar, lipid-rich environment, this compound exhibits robust fluorescence. researchgate.net Optimal excitation and emission wavelengths for this compound have been identified, with excitation typically in the range of 440-460 nm and emission between 490–520 nm. researchgate.net More specifically, in phosphate-buffered saline (PBS), the excitation and emission maxima have been reported as 456 nm and 534 nm, respectively. nih.gov
The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter for any fluorescent probe. While a specific quantitative value for the quantum yield of this compound in lipid environments is not consistently reported across the literature, its performance suggests a high quantum efficiency in such milieus. researchgate.netresearchgate.net The brightness and stability of its fluorescence signal, especially when compared to its predecessor, LipidGreen, and other dyes, point towards an efficient conversion of absorbed light into emitted fluorescence within the nonpolar interior of lipid droplets. rsc.orgresearchgate.net It is known that the fluorescence quantum yield of dyes can vary significantly depending on their environment; for instance, the quantum yield of dyes within a lipid bilayer can differ greatly from their values in aqueous solutions. uni-goettingen.de The strong fluorescence of this compound in lipid environments is a key attribute that contributes to its high sensitivity as a lipid stain. bocsci.com
Comparative Performance Assessment of this compound Against Established Lipid Dyes
Multiple studies have demonstrated that this compound offers a significantly improved fluorescence signal compared to its precursor, LipidGreen, as well as other established lipid dyes. medchemexpress.commedchemexpress.comrsc.orgimmunomart.comresearchgate.netxcessbio.com In comparative studies, this compound consistently produces brighter images when staining lipid droplets in cells. researchgate.netresearchgate.net This enhanced signal intensity directly translates to higher sensitivity, allowing for the detection of even small lipid accumulations. bocsci.com For example, when used to stain lipid droplets in HepG2 cells, this compound staining resulted in brighter images compared to those obtained with BODIPY 493/503. researchgate.net This superior fluorescence efficiency makes this compound a highly effective probe for high-sensitivity lipid labeling in both cells and tissues. researchgate.netresearchgate.netbocsci.com
A significant advantage of this compound is its ability to stain lipid droplets with minimal background fluorescence. researchgate.netresearchgate.net This is largely attributed to its high specificity for neutral lipids, which reduces non-specific binding to other cellular components. researchgate.net In direct comparisons, this compound has shown less non-specific background staining than both Nile Red and BODIPY 493/503. researchgate.netresearchgate.net This low background is crucial for obtaining high-contrast images and enables clearer visualization and more accurate quantification of lipid droplets. The fluorogenic nature of this compound, where its fluorescence is significantly enhanced in the nonpolar environment of lipids, further contributes to the low background signal in the surrounding aqueous environment of the cell. researchgate.net
The staining profile of this compound is distinctly more specific when compared to broad-spectrum lipid probes like Nile Red, BODIPY, and Oil Red O.
Nile Red: While a widely used lipid stain, Nile Red exhibits broader specificity, staining both neutral lipids and phospholipids. researchgate.net This can lead to a more diffuse staining pattern and higher background fluorescence, making it difficult to distinguish between different lipid structures. researchgate.netdojindo.com Furthermore, Nile Red has a broad emission spectrum, which can be a limitation for multicolor imaging experiments. researchgate.net In contrast, this compound's selective staining of neutral lipids provides a clearer, more defined image of lipid droplets. researchgate.net
BODIPY: Dyes like BODIPY 493/503 are known for their bright green fluorescence and are commonly used to label neutral lipids. medchemexpress.comnih.gov However, studies have shown that this compound can produce even brighter images with less non-specific background than BODIPY 493/503. researchgate.net While BODIPY dyes are generally photostable, some research indicates they can have limitations in photostability and may produce a background signal due to their fluorescence in aqueous media. nih.govplos.org
Oil Red O: Oil Red O is a lysochrome (fat-soluble dye) used for staining neutral triglycerides and low-polar lipids. medchemexpress.comtcichemicals.com A significant drawback of Oil Red O is that its application typically requires cell fixation, as alcohol-based solvents used in the staining process can remove lipids from unfixed samples. medchemexpress.comtcichemicals.com This makes it unsuitable for live-cell imaging. This compound, being cell-permeable, is well-suited for imaging lipid dynamics in living cells and organisms. medchemexpress.comrsc.org
Applications of Lipidgreen 2 in Cellular and Organismal Imaging Research
In Vitro Cellular Lipid Imaging Methodologies
Visualization and Analysis of Lipid Droplet Biogenesis and Dynamics in Cultured Cells
LipidGreen 2 serves as a powerful tool for the real-time visualization and analysis of lipid droplet (LD) biogenesis and dynamics in cultured cells. nih.gov Its ability to selectively stain the neutral lipid core of LDs with bright and stable fluorescence allows for detailed investigation of their formation, growth, and intracellular movement. sigmaaldrich.com Unlike traditional dyes such as Nile Red, this compound exhibits less non-specific background staining, providing clearer images of individual LDs. researchgate.net This enhanced clarity is crucial for studies on the molecular machinery governing LD formation at the endoplasmic reticulum. For instance, research on proteins like fat storage-inducing transmembrane protein 2 (FIT2) utilizes such dyes to observe how depletion of associated proteins affects the number and size of nascent LDs. merckmillipore.com
Studies have shown that this compound offers better sensitivity and fluorescence efficiency compared to another common lipid dye, BODIPY. nih.gov This makes it particularly suitable for long-term imaging experiments to track the lifecycle of lipid droplets within a single cell. The probe's photostability allows for extended observation periods without significant signal loss, which is essential for understanding the dynamic interactions of LDs with other organelles. nih.gov
Monitoring of Adipogenic Differentiation Processes in Preadipocyte Models (e.g., 3T3-L1 cells)
The 3T3-L1 preadipocyte cell line is a widely used model to study the process of adipogenesis, the differentiation of preadipocytes into mature, lipid-laden adipocytes. nih.govpeerj.com This process is characterized by the massive accumulation of intracellular lipid droplets. peerj.com this compound has proven to be an effective reagent for monitoring this differentiation process. researchgate.net
In undifferentiated 3T3-L1 cells, this compound staining reveals a limited number of small, spherical intracellular structures. researchgate.netmedchemexpress.com Upon induction of differentiation with a standard cocktail containing IBMX, dexamethasone, and insulin (B600854), a time-dependent increase in both the number and size of lipid droplets can be observed. researchgate.netfishersci.comthermofisher.com this compound strongly stains these newly formed LDs, allowing for a clear visualization and quantification of the extent of adipogenesis. researchgate.net This application is critical for screening potential therapeutic compounds that may promote or inhibit fat cell formation. nih.gov
| Cell Line | Treatment | Observation with this compound |
| 3T3-L1 | Undifferentiated | Staining of a few small, spherical intracellular structures. |
| 3T3-L1 | Differentiated (IBMX, dexamethasone, insulin) | Strong staining of numerous, enlarged lipid droplets. |
Application in Specific Mammalian Cell Line Investigations (e.g., HepG2, A375 cells)
This compound has been successfully employed in studies involving specific mammalian cell lines to investigate lipid metabolism and its dysregulation. In the human hepatoma cell line HepG2, which is a common model for studying liver function and drug-induced steatosis, this compound is used to assess the accumulation of lipids. researchgate.netsigmaaldrich.comresearchgate.net When HepG2 cells are treated with steatosis-inducing compounds such as alcohol, amiodarone, tamoxifen, or tetracycline, a significant increase in intracellular lipid droplets is observed. researchgate.net
Comparative studies have demonstrated that this compound provides brighter images and less non-specific background staining in HepG2 cells compared to BODIPY 493/503, another neutral lipid stain. researchgate.net This makes this compound a more effective tool for high-content screening assays aimed at identifying drugs that may cause hepatotoxicity. sigmaaldrich.com While the primary focus has been on liver and fat cells, the utility of this compound extends to other cell types where lipid droplet dynamics are of interest, such as in cancer research. For example, in melanoma cell lines like A375, understanding lipid storage is crucial as it has been linked to cancer progression and drug resistance.
In Vivo Organismal Lipid Imaging Applications
High-Resolution Imaging of Adipose Tissues and Lipid Deposits in Zebrafish Models
The zebrafish (Danio rerio) has become a prominent vertebrate model for studying lipid metabolism and obesity due to its optical transparency during early life stages. nih.govelifesciences.org this compound is exceptionally well-suited for in vivo imaging of adipose tissues and lipid deposits in live zebrafish. researchgate.netresearchgate.netmedchemexpress.com The probe can effectively penetrate the tissue and selectively stain neutral lipid-rich structures, providing bright fluorescence for high-resolution microscopy. researchgate.netresearchgate.net
Researchers have used this compound to map the distribution of fat deposits in zebrafish, identifying key adipose depots near the heart, pectoral fin, intestine, and liver. researchgate.netresearchgate.net The clarity of staining with this compound surpasses that of its predecessor, LipidGreen, allowing for more specific detection of fat tissues. researchgate.net This capability is instrumental in studies investigating the effects of diet, genetic mutations, or chemical exposure on adiposity. nih.govelifesciences.org For instance, feeding zebrafish a high-fat diet leads to a noticeable increase in visceral adiposity, which can be readily visualized and quantified using this compound. elifesciences.org
| Organism | Tissue/Deposit Imaged | Key Findings with this compound |
| Zebrafish (dpf 30) | Fat deposits in the head | Clear visualization of anterior periorbital and opercular fat. researchgate.netresearchgate.net |
| Zebrafish (dpf 30) | Fat deposits near intestine and liver | High-resolution imaging of visceral adipose tissue. researchgate.netresearchgate.net |
| Zebrafish (dpf 90) | Whole-body adipose tissue | Comprehensive mapping of pericardial, pectoral fin, and other fat deposits. researchgate.netresearchgate.net |
Detection and Assessment of Steatosis and Lipid Accumulation in Model Organisms (e.g., Fatty Liver Imaging)
This compound is a valuable tool for the in vivo detection and assessment of steatosis, or fatty liver disease, in model organisms. researchgate.netresearchgate.net The accumulation of lipid droplets within hepatocytes is a hallmark of this condition. nih.govabcam.cn In zebrafish larvae, which are used to model drug-induced liver injury, treatment with compounds known to cause steatosis results in a significant accumulation of lipids in the liver. researchgate.net This pathological change can be clearly visualized by staining the live larvae with this compound, where the fatty liver accumulation is brightly stained. researchgate.net
The application of this compound in whole organisms provides a significant advantage for studying the progression of steatosis and for screening compounds that might ameliorate or exacerbate the condition. The ability to image lipid accumulation in a living animal over time offers dynamic insights that are not possible with static, endpoint assays. This in vivo imaging approach complements in vitro studies, such as those using HepG2 cells, to provide a more comprehensive understanding of the mechanisms underlying steatosis. researchgate.netresearchgate.net
Integration in Developmental Biology Studies Involving Lipid Metabolism
This compound has proven to be a valuable tool for in vivo imaging of lipid metabolism in developmental biology, particularly in model organisms like the zebrafish (Danio rerio). researchgate.net Zebrafish are widely used to study lipid metabolism and transport during development due to their optical transparency, which allows for real-time visualization of dynamic cellular processes. nih.govnih.gov
The probe selectively stains neutral lipids, enabling detailed visualization of fat deposits in live, developing zebrafish. researchgate.netmedchemexpress.com This allows researchers to track the distribution and accumulation of lipids in various tissues and organs throughout different developmental stages. For instance, studies have successfully used this compound to detect adipose tissues near the heart, pectoral fin, intestine, and liver in developing zebrafish. researchgate.net This capability is crucial for understanding the fundamental processes of lipid storage and mobilization during embryogenesis and larval development. nih.govresearchgate.net
Research using this compound has also extended to models of lipid-related diseases in developmental biology. For example, it has been applied in a tunicamycin-induced model of hepatosteatosis (fatty liver) in zebrafish larvae. researchgate.net By co-localizing the green fluorescence of this compound with the red fluorescence of a liver-specific reporter, researchers can visualize and assess the accumulation of fat within the developing liver, providing insights into the pathogenesis of fatty liver disease from an early developmental stage.
The nematode Caenorhabditis elegans is another important model organism for studying the genetics and regulation of lipid metabolism. bu.edunih.govnih.gov While vital dyes have been historically used for fat staining in C. elegans, this compound offers an alternative for visualizing lipid stores, which is essential for investigating evolutionarily conserved pathways of fat metabolism. researchgate.netembopress.org
Advanced Imaging Techniques Integrated with this compound
Multicolor Fluorescence Imaging Strategies
A significant advantage of this compound is its suitability for multicolor fluorescence imaging, a technique crucial for simultaneously visualizing different cellular components or processes. researchgate.net Unlike traditional lipid stains such as Nile Red, which has a broad emission spectrum that can cause bleed-through into other fluorescence channels, this compound possesses more defined spectral properties. researchgate.net
This compound selectively stains neutral lipids, and when used in conjunction with probes that label other structures, it facilitates the study of the spatial relationships and interactions of lipid droplets. For instance, it has been successfully used in combination with a red fluorescent dye, LipidToxt Red, for dual-color imaging of neutral lipids. researchgate.netsigmaaldrich.com This strategy allows for a more precise localization of neutral lipids within the cell.
Furthermore, co-staining experiments have demonstrated the specificity of this compound for neutral lipids over phospholipids (B1166683). researchgate.net When cells were incubated with both this compound and a phospholipid-specific stain, the signals did not overlap, whereas the signal from this compound specifically co-localized with a neutral lipid stain. researchgate.net This high specificity is critical for accurately interpreting multicolor images and understanding the distinct roles of different lipid classes within the cell.
| Feature | This compound | Nile Red |
|---|---|---|
| Lipid Specificity | Selectively stains neutral lipids. researchgate.net | Stains both neutral lipids and phospholipids. researchgate.net |
| Emission Spectrum | Narrower emission, suitable for multicolor imaging. researchgate.net | Broad emission spectrum, leading to channel bleed-through. researchgate.net |
| Background Signal | Minimal non-specific background staining. researchgate.netsigmaaldrich.com | Higher potential for non-specific background. researchgate.net |
| Co-staining Compatibility | Compatible with red fluorescent dyes like LipidToxt Red. researchgate.netsigmaaldrich.com | Less suitable due to spectral overlap. researchgate.net |
Quantitative Image Analysis Workflows for Lipid Droplet Phenotyping
Beyond qualitative visualization, this compound is well-suited for quantitative analysis of lipid droplets. researchgate.netnih.gov The bright and specific fluorescence signal allows for the development of robust image analysis workflows to phenotype lipid droplets based on various parameters. researchgate.netsigmaaldrich.com A typical workflow involves image acquisition followed by computational analysis to extract meaningful data.
Image Acquisition: High-resolution images of cells or tissues stained with this compound are captured using fluorescence microscopy. It is essential to optimize imaging parameters, such as excitation wavelength (optimally 440-460 nm) and emission wavelength (optimally 490-520 nm), to maximize the signal-to-noise ratio. researchgate.netnih.gov
Image Processing and Analysis: Specialized software is used to process the acquired images. This can involve steps like background subtraction and cell segmentation, often using a nuclear co-stain (e.g., Hoechst 33342) to identify individual cells. dojindo.com The software then identifies and measures the fluorescently labeled lipid droplets within each cell. dojindo.com
Quantitative Phenotyping: The analysis yields a range of quantitative data for each cell, which can be used to characterize the lipid droplet phenotype. Key parameters that can be quantified include:
Number of lipid droplets per cell: Provides a count of individual lipid storage organelles. dojindo.com
Fluorescence intensity: Correlates with the amount of neutral lipid accumulated. dojindo.com
These quantitative workflows enable researchers to detect subtle changes in lipid storage in response to genetic manipulation, drug treatment, or changing metabolic conditions. dojindo.com For example, studies have used similar approaches to show a concentration-dependent increase in the number and area of lipid droplets in cells treated with propranolol. dojindo.com
| Step | Description | Example Software/Tool |
|---|---|---|
| 1. Staining | Cells or organisms are stained with this compound and a nuclear counterstain. | This compound, Hoechst 33342 |
| 2. Image Acquisition | Fluorescence microscope captures images using appropriate filter sets. | Inverted fluorescence microscope (e.g., Ti2-E) |
| 3. Cell Segmentation | Software identifies individual cells based on the nuclear stain. | CellPathfinder, NIS-Elements software dojindo.com |
| 4. Lipid Droplet Detection | The software identifies and segments lipid droplets based on the this compound signal. | CellPathfinder, NIS-Elements software dojindo.com |
| 5. Data Extraction | Key parameters (number, area, intensity) of lipid droplets are calculated for each cell. | Automated analysis modules |
| 6. Statistical Analysis | The extracted data is statistically analyzed to compare different experimental conditions. | Graphing and statistics software |
Contributions of Lipidgreen 2 to Fundamental Lipid Biology Research
Advancements in Understanding Lipid Droplet Architecture and Function
LipidGreen 2 has been instrumental in refining the scientific community's understanding of lipid droplet (LD) architecture. A key advantage of this compound is its selective staining of the neutral lipid core of LDs, which primarily consists of triacylglycerols and sterol esters. sigmaaldrich.comnih.gov Unlike older, less specific dyes such as Nile Red, which can also bind to the phospholipid monolayer surrounding the droplet, this compound provides a clearer demarcation of the core structure. researchgate.netresearchgate.net This specificity allows for higher-resolution imaging of the droplet's contents and its boundary.
This enhanced visualization has been critical in co-localization studies. Researchers have used this compound in conjunction with fluorescently tagged LD-associated proteins, such as Perilipin, to precisely map the spatial relationship between the proteinaceous coat and the neutral lipid core. nih.gov Such studies are fundamental to understanding how these proteins regulate access to the stored lipids and mediate the droplet's interactions with other organelles. The probe's bright and stable fluorescence with minimal background interference further aids in producing crisp images that detail the spherical morphology of these dynamic organelles. researchgate.netnih.gov
| Property | This compound | Nile Red |
|---|---|---|
| Target Specificity | Neutral Lipids (selectively) sigmaaldrich.comresearchgate.net | Lipid Globules / Plasma Membrane researchgate.net |
| Excitation Range (nm) | 440-460 researchgate.netnih.gov | 480-530 researchgate.net |
| Emission Range (nm) | 490-520 researchgate.netnih.gov | 575-620 researchgate.net |
| Hydrophobicity (clogP) | 5.92 researchgate.net | 4.62 researchgate.net |
| Background Fluorescence | Low / Minimal sigmaaldrich.comresearchgate.net | Higher, potential for non-specific staining researchgate.net |
Insights into Cellular Lipid Metabolism Pathways (Synthesis, Storage, Mobilization, Degradation)
The ability to perform imaging in living cells and organisms is a key feature of this compound, providing researchers with a powerful tool to monitor lipid metabolism in real-time. rsc.org Studies utilizing live zebrafish models have particularly benefited from this compound, as the probe can effectively stain fat deposits throughout the organism, including in the head, and near the intestine and liver. researchgate.netresearchgate.net
This in vivo application has enabled detailed investigations into the dynamics of lipid metabolism:
Storage and Synthesis: Researchers have used this compound to visualize the accumulation of lipid reserves in zebrafish fed a high-fat diet, providing a direct method to quantify lipid storage. bohrium.com
Mobilization and Degradation: In experiments mimicking metabolic shifts, this compound was used to track the depletion of stained fat deposits during periods of starvation. bohrium.com The subsequent re-accumulation of lipids upon re-feeding could also be monitored, offering a complete picture of the lipid mobilization and synthesis cycle in a whole organism. bohrium.com
In cell culture models, such as the HepG2 human liver cell line, this compound has been used to study the induction of steatosis (abnormal lipid retention). sigmaaldrich.comresearchgate.net The probe allows for the quantification of increased intracellular LDs in response to treatment with steatosis-inducing compounds, making it a valuable tool for research into metabolic disorders like fatty liver disease. researchgate.netresearchgate.net
| Model System | Metabolic Process Studied | Key Finding | Reference |
|---|---|---|---|
| Live Zebrafish | Lipid Storage & Mobilization | Visualized mobilization of fat deposits during starvation and restoration upon re-feeding. | bohrium.com |
| HepG2 Cells | Steatosis (Lipid Accumulation) | Effectively quantified the increase in neutral lipid droplets induced by known steatotic agents. | sigmaaldrich.comresearchgate.net |
| 3T3-L1 Cells | Adipogenesis (Fat Cell Differentiation) | Strongly stained lipid droplets in cells differentiated to become adipocytes. | medchemexpress.comresearchgate.net |
Elucidation of Lipid-Mediated Cell Signaling Cascades
Lipid droplets are increasingly recognized not merely as passive storage depots but as active signaling hubs that regulate numerous cellular processes. rsc.orgnih.gov The precise visualization of LDs is a critical first step in deciphering their role in these signaling cascades. By enabling clear and dynamic imaging of LD formation, growth, and interaction with other organelles, this compound provides an essential tool for investigating the spatial and temporal aspects of lipid signaling. rsc.org
For instance, the controlled release of fatty acids from LDs through lipolysis is a crucial metabolic signal. The research in zebrafish that monitored the depletion of lipid stores during fasting is a direct visualization of a systemic response to metabolic signaling. bohrium.com While this compound does not directly detect signaling molecules, its ability to monitor the state of the lipid droplet—the source of many of these molecules—allows researchers to correlate LD dynamics with downstream signaling events, thereby helping to elucidate the mechanisms of lipid-mediated signal transduction.
Research into Lipid Dynamics in Specialized Cell Types (e.g., Neurons)
Recent discoveries have highlighted the unexpected and vital role of lipid droplets in specialized, non-adipose cells, including neurons. youtube.combiorxiv.org In the central nervous system, LDs are implicated in protecting against lipotoxicity and oxidative stress, and their dysregulation is linked to neurodegenerative diseases. youtube.com Investigating the behavior of these organelles in such complex cellular environments requires highly specific and sensitive probes.
The development of advanced probes like this compound is crucial for pushing the frontiers of this research area. rsc.org Its proven efficacy in live-cell imaging and its high specificity for neutral lipids make it an ideal candidate for studying the nascent field of neuronal lipid dynamics. The ability to visualize the formation, turnover, and localization of LDs in living neurons and glial cells is essential for understanding their physiological function during brain development and their pathological role in disease. biorxiv.org Although specific published applications in neurons are still emerging, the established capabilities of this compound in other systems position it as a key enabling technology for future breakthroughs in neurobiology.
Role of Lipidgreen 2 in Investigating Metabolic and Other Biological Processes
Studies on Lipid Accumulation and Associated Pathologies
LipidGreen 2 facilitates the visualization and analysis of intracellular lipid droplets, which are central to understanding a variety of metabolic disorders. Its improved fluorescence signal and specificity for neutral lipids make it a valuable reagent in research focused on conditions characterized by abnormal fat accumulation. medchemexpress.com
Hepatosteatosis, or non-alcoholic fatty liver disease (NAFLD), is defined by the excessive accumulation of triglycerides and other lipids in hepatocytes. oatext.comnih.gov Understanding the mechanisms driving this lipid buildup is fundamental to developing effective therapies. isciii.es this compound is utilized in this field to model and analyze the development of steatosis in vitro.
Studies employ human liver cell lines, such as HepG2, to investigate the molecular basis of NAFLD. nih.gov In these models, exposing the cells to high levels of fatty acids induces lipid droplet formation, mimicking the cellular conditions of steatosis. mdpi.com this compound serves as a vital stain to visualize and quantify this induced lipid accumulation, allowing researchers to assess the severity of the steatotic phenotype and to test the efficacy of potential therapeutic compounds. The probe's utility has been validated in assays designed to screen for drugs that can prevent or reverse lipid accumulation in liver cells. researchgate.net The pathogenesis of NAFLD involves a complex interplay of factors, including increased de novo lipogenesis, fatty acid uptake, and dysregulated insulin (B600854) signaling, all of which result in the lipid accumulation that this compound effectively detects. nih.govmdpi.com
Obesity is characterized by the excess accumulation of adipose tissue, resulting from the differentiation of preadipocytes into mature, lipid-laden adipocytes—a process known as adipogenesis. nih.gov Investigating compounds with anti-adipogenic properties is a key strategy in obesity research. mdpi.com this compound is instrumental in this area for its ability to quantify changes in lipid content within differentiating cells.
Research has demonstrated the utility of this compound in both cellular models, like the 3T3-L1 preadipocyte cell line, and in vivo models, such as the zebrafish. nih.govresearchgate.net For instance, the anti-adipogenic effects of the compound tanshinone IIA were evaluated by treating 3T3-L1 cells during their differentiation. This compound staining revealed that tanshinone IIA significantly reduced the accumulation of lipid droplets. researchgate.net These visual findings were corroborated by measurements of triglyceride content and the expression of key adipogenic transcription factors, as detailed in the table below.
Table 1: Effect of Tanshinone IIA on Adipogenesis Markers in 3T3-L1 Cells Data sourced from studies on the anti-adipogenic effects of tanshinone IIA. researchgate.net
| Marker | Effect of Tanshinone IIA Treatment | Role in Adipogenesis |
|---|---|---|
| Lipid Accumulation | Significantly Reduced | Hallmark of mature adipocytes |
| Triglyceride (TG) Content | Significantly Reduced | Primary form of stored fat |
| C/EBP-α Expression | Reduced | Key early transcription factor |
| PPAR-γ Expression | Reduced | Master regulator of adipogenesis |
| FAS Expression | Reduced | Enzyme for fatty acid synthesis |
| Perilipin A Expression | Reduced | Protein coating lipid droplets |
| STAT-3/5 Phosphorylation | Reduced | Signal transducer in adipogenesis |
The lipid-reducing effects observed in cell culture were also confirmed in live zebrafish, where this compound staining of fat deposits was visibly diminished after treatment. researchgate.net This demonstrates the probe's versatility across different research models for screening and mechanistically evaluating potential anti-obesity agents.
A growing body of evidence links dysregulated lipid metabolism to the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. frontiersin.orgnih.govfrontiersin.org Pathological features of these conditions include alterations in the lipid composition of brain cells, the accumulation of lipid droplets, and disruptions in lipid transport and signaling pathways. researchgate.netmdpi.com These changes can contribute to neuroinflammation, oxidative stress, and the aggregation of pathogenic proteins. frontiersin.org
Fluorescent probes that specifically stain neutral lipids are critical tools for investigating these phenomena. While direct studies extensively using this compound in specific neurodegenerative disease models are emerging, its function positions it as a highly relevant tool for this research area. The ability of this compound to selectively visualize and quantify lipid droplets in cells allows for the detailed study of how lipid storage is altered in neurons and glial cells under disease conditions. frontiersin.org Such tools are essential for exploring the mechanisms by which lipid dysregulation contributes to neuronal dysfunction and for screening therapeutic compounds aimed at restoring lipid homeostasis in the central nervous system.
Applications in Microbial Physiology and Biopolymer Production
Beyond mammalian cell research, this compound has proven to be a powerful tool in biotechnology, particularly for monitoring and quantifying the production of valuable biopolymers in bacteria.
Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage granules. researchgate.netnih.gov These bioplastics are a promising sustainable alternative to petroleum-based plastics. mdpi.combiorxiv.org For industrial-scale production, a rapid and reliable method for quantifying PHA content during fermentation is crucial. Traditional methods like gas chromatography are time-consuming and labor-intensive. mdpi.com
This compound selectively stains the neutral lipid core of these PHA granules, offering a rapid fluorescence-based quantification method. researchgate.net It has been successfully applied to quantify poly(3-hydroxybutyrate) (PHB), a common type of PHA, in the model organism Cupriavidus necator. researchgate.netresearchgate.net Studies have shown a strong linear correlation between this compound fluorescence intensity and PHB concentration, making it a reliable proxy for analytical measurements. researchgate.netresearchgate.net More recently, this method was adapted for the first-time quantification of PHB produced in recombinant Acetobacterium woodii, a bacterium that can synthesize PHB from CO₂ and H₂. mdpi.com
Research comparing this compound to other lipophilic dyes, such as Nile Red and BODIPY 493/503, has highlighted its advantages. This compound often exhibits better sensitivity, higher fluorescence efficiency, and greater stability with low background fluorescence. researchgate.netnih.gov
Table 2: Comparison of Fluorescent Dyes for PHA Quantification Data compiled from comparative studies on fluorescent probes. researchgate.netnih.gov
| Property | This compound | BODIPY 493/503 | Nile Red |
|---|---|---|---|
| Optimal Excitation (nm) | 420-450 | 440-460 | 500-550 |
| Optimal Emission (nm) | 490-520 | ~515 | 575-620 |
| Hydrophobicity (clogP) | 5.92 | Not Reported | 4.62 |
| Relative Performance | Superior fluorescence for PHB | Good sensitivity and specificity | Prone to background fluorescence |
| Photostability | High long-term stability | Good stability | Moderate stability |
The ability to rapidly quantify PHA content translates directly to the optimization of fermentation processes. By using this compound, researchers and process engineers can monitor PHA accumulation in real-time or near real-time directly within the bioreactor. researchgate.net This allows for the precise determination of the optimal time point for harvesting the bacterial cells, thereby maximizing product yield and process efficiency. mdpi.com
The development of a fast and simple protocol using this compound, which can provide an accurate PHA quantification in as little as 15 minutes, represents a significant improvement over older, multi-day analytical techniques. researchgate.net This facilitates high-throughput screening of different bacterial strains, cultivation conditions, and genetic modifications to enhance microbial lipid production for a wide range of biotechnological applications, from bioplastics to biofuels. researchgate.net
Methodological Considerations and Optimization for Lipidgreen 2 Utilization
Development of Optimal Staining Protocols for Diverse Biological Specimens
The successful application of LipidGreen 2 for visualizing and quantifying lipid structures necessitates the development of optimized staining protocols tailored to the specific biological specimen under investigation. Research has demonstrated its utility across a range of samples, from bacterial cells to whole organisms, with protocol parameters adjusted to suit the unique characteristics of each.
For the quantification of intracellular poly(3-hydroxybutyrate) (PHB) in the bacterium Cupriavidus necator, a straightforward and rapid protocol has been developed. researchgate.net This method involves mixing a cell culture sample with a PBS buffer solution containing this compound in a standard cuvette. researchgate.net A key finding is that a short incubation period of just 15 minutes is sufficient for accurate quantification. researchgate.net For bioimaging of intracellular PHB granules in C. necator, an incubation time of 30 minutes with a 2.6 μM this compound solution, conducted with light exclusion, has been shown to be effective. researchgate.net
In studies involving live zebrafish embryos, a common protocol involves incubating the embryos in a 10 μM solution of this compound for 30 minutes. rsc.org Following the staining period, a washing step with egg water for 30 minutes is implemented to remove excess dye. rsc.org For imaging, the stained and washed embryos are anesthetized and mounted in a medium like 3% methyl cellulose (B213188) to immobilize them for microscopy. rsc.org
For cell line applications, such as with HepG2 cells, protocols have been established to visualize lipid droplet accumulation. Cells are typically incubated with a 10 μM this compound solution for 30 to 60 minutes. researchgate.netresearchgate.net The final dimethyl sulfoxide (B87167) (DMSO) concentration in the culture medium is carefully controlled, generally not exceeding 1%, to avoid solvent-induced artifacts. rsc.org
These examples highlight the adaptability of this compound staining protocols. The optimal concentration and incubation time can vary, and empirical determination for each new specimen type is a critical step for achieving robust and reproducible results.
Table 6.1.1: Example Staining Protocols for this compound
| Biological Specimen | This compound Concentration | Incubation Time | Key Protocol Steps | Reference |
|---|---|---|---|---|
| Cupriavidus necator (Quantification) | Not specified, added to buffer | 15 min | Mix cell culture with PBS buffer containing the dye. | researchgate.net |
| Cupriavidus necator (Bioimaging) | 2.6 μM | 30 min | Incubate under light exclusion. | researchgate.net |
| Live Zebrafish Embryos | 10 μM | 30 min | Wash with egg water for 30 min post-staining; anesthetize and mount. | rsc.org |
Strategies for Reducing Non-Specific Background Labeling
A significant advantage of this compound is its high specificity for neutral lipids, which inherently minimizes non-specific background fluorescence compared to other lipophilic dyes. researchgate.netresearchgate.net Unlike dyes such as Nile Red, which can stain other cellular components like phospholipids (B1166683) and membranes, this compound's selectivity reduces signal from non-target organelles. researchgate.netmdpi.com This targeted binding is a primary strategy for achieving a high signal-to-noise ratio.
Further strategies to reduce background labeling are rooted in methodological best practices for fluorescence microscopy:
Washing Steps: Incorporating washing steps after staining is crucial for removing unbound fluorophores that contribute to background haze. thermofisher.com For instance, in the protocol for zebrafish embryos, a 30-minute wash in egg water is explicitly included. rsc.org Similarly, protocols for cell suspensions involve pelleting the cells and resuspending them in a buffered saline solution like PBS to wash away excess dye. nih.gov
Optimizing Dye Concentration: Using the minimal concentration of this compound that provides a robust signal is essential. Titrating the dye concentration for each specific application helps to ensure bright, specific labeling with minimal excess dye contributing to the background. thermofisher.com
Media Selection: The imaging medium itself can be a source of fluorescence. For live-cell imaging, switching from a complete culture medium, which contains inherently fluorescent components like phenol (B47542) red and vitamins, to an optically clear buffered saline solution or phenol red-free medium prior to image acquisition can significantly reduce background levels. thermofisher.commicroscopyfocus.com
Fixation Considerations: While this compound is primarily used for live-cell imaging, if fixation is necessary, the choice of fixative can impact background. Aldehyde-based fixatives like paraformaldehyde can sometimes induce autofluorescence. bitesizebio.com It has been noted that in fixed zebrafish embryos, some non-specific green fluorescence signals can appear, suggesting that live-cell staining is preferable for this compound to maintain its high specificity. rsc.org
By combining the intrinsic selectivity of this compound with optimized staining and imaging protocols, non-specific background labeling can be effectively minimized, leading to clearer and more accurate visualization of lipid structures.
Quantitative Fluorescence Spectroscopy and Calibration Methods
This compound is well-suited for quantitative analysis due to its favorable photophysical properties and the strong correlation between its fluorescence intensity and the concentration of the target lipid. researchgate.net The foundation of its quantitative use lies in fluorescence spectroscopy.
Optimal excitation and emission wavelengths for this compound have been determined using 3D-Excitation-Emission-Matrix (3DEEM) spectroscopy. For the quantification of PHB in C. necator, the best signal intensities are achieved with excitation wavelengths between 440-460 nm and emission detection between 490–520 nm. researchgate.net Specifically, an excitation of 456 nm and emission of 534 nm have been reported for the dye in PBS. rsc.orgmdpi.comnih.gov
A critical aspect of quantitative fluorescence is establishing a linear relationship between the measured signal and the analyte concentration. Studies have demonstrated a strong linear correlation between the corrected fluorescence intensities of this compound and the PHB content in C. necator, as determined by a reference method like High-Performance Liquid Chromatography (HPLC). researchgate.net This linearity is fundamental for calibration.
Calibration methods for quantitative analysis with this compound typically involve:
Preparation of Standards: A calibration curve is generated using a known standard. For PHB quantification, solid PHB standard is treated in the same manner as the biomass samples (e.g., hydrolysis to crotonic acid for HPLC) to create a series of known concentrations. researchgate.net
Fluorescence Measurement: The fluorescence of the unknown samples stained with this compound is measured under optimized spectroscopic settings.
Correction for Inner Filter Effects: In dense cell suspensions, the "inner filter effect" can lead to an underestimation of fluorescence. This can be corrected for by utilizing the strong linear relationship between the sample's side scatter and its biomass concentration. researchgate.net This correction allows for accurate quantification without the need to adjust each sample to a specific optical density (OD). researchgate.net
Quantification: The concentration of the lipid in the sample is then determined by interpolating its corrected fluorescence intensity on the calibration curve generated from the standards. researchgate.net
This quantitative assay allows for the rapid and accurate determination of lipid content, with protocols for PHB quantification being completed in as little as 15 minutes. researchgate.net
Table 6.3.1: Spectroscopic Properties and Quantitative Parameters for this compound
| Parameter | Value/Method | Application Context | Reference |
|---|---|---|---|
| Optimal Excitation Range | 440-460 nm | PHB in C. necator | researchgate.net |
| Optimal Emission Range | 490-520 nm | PHB in C. necator | researchgate.net |
| Specific Ex/Em Wavelengths | 456 nm / 534 nm | In PBS | rsc.orgmdpi.comnih.gov |
| Calibration Method | Correlation with HPLC-determined standards (e.g., crotonic acid from PHB). | Quantitative analysis of PHB. | researchgate.net |
Image Acquisition and Processing Techniques for Data Fidelity
Ensuring the fidelity of data acquired from this compound-stained specimens requires careful attention to the techniques used for image acquisition and subsequent processing.
Image Acquisition:
Microscopy Systems: Images are typically captured using fluorescence microscopes, including fluorescence stereomicroscopes for whole organisms like zebrafish and confocal microscopes for higher-resolution cellular imaging. rsc.orgplos.orgzen-bio.com
Filter Sets: The choice of filter sets must align with the spectral properties of this compound. Given its excitation and emission peaks, a standard GFP filter set (e.g., 470/40 nm excitation, 525/50 nm emission) is highly suitable and commonly used. rsc.org This allows for clear separation from autofluorescence and other fluorophores in multicolor experiments. For multicolor imaging, this compound can be paired with red channel dyes, using appropriate filter sets like a DsRed cube (e.g., 545/30 nm excitation, 620/60 nm emission). rsc.orgresearchgate.net
Detector Settings: To maintain data fidelity, detector settings such as gain and exposure time should be kept constant across all samples within an experiment to allow for accurate comparison of fluorescence intensity. rsc.org It is also crucial to operate within the linear range of the detector, avoiding signal saturation (overexposure) which leads to loss of quantitative information. protocols.io
Z-stack Imaging: For three-dimensional specimens, acquiring Z-stacks (a series of images at different focal planes) is essential for capturing the entire structure and is supported by the high photostability of this compound. funakoshi.co.jp
Image Processing and Analysis:
Background Subtraction: Even with optimized staining, some background signal may persist. Image processing software can be used to apply background subtraction algorithms to enhance the signal-to-noise ratio.
Quantitative Analysis: For quantitative measurements from images, software like ImageJ can be used. caltech.edu The process involves defining regions of interest (ROIs) corresponding to the lipid droplets or stained structures and measuring the mean or integrated fluorescence intensity within these ROIs. rsc.org
Colocalization Analysis: In multicolor imaging experiments, colocalization analysis can be performed to determine the spatial overlap between this compound and other fluorescent markers. This is often quantified using metrics like the Pearson's Correlation Coefficient (PCC). biorxiv.org
Data Normalization: When comparing different conditions or time points, fluorescence intensity can be normalized to a control or to the number of cells (often determined by a nuclear counterstain like DAPI) to account for variations in cell density. plos.org
Adherence to these standardized acquisition and processing techniques is paramount for generating high-fidelity, reproducible, and quantitatively reliable data from experiments utilizing this compound. nih.govresearchgate.net
Assessment of Photostability and Long-Term Imaging Feasibility
The photostability of a fluorescent probe is a critical determinant of its suitability for long-term imaging experiments, such as time-lapse microscopy or detailed Z-stack acquisition. This compound has demonstrated high photostability, making it a robust tool for such applications. researchgate.net
Research on Cupriavidus necator stained with this compound showed that the fluorophore possesses high long-term stability, maintaining its fluorescence even when incubated under ambient lighting conditions. researchgate.net This is a notable advantage over more photolabile dyes. Further experiments assessing the effect of different light intensities on stained C. necator confirmed its stability. When exposed to continuous light, the fluorescence signal remained stable, particularly when compared to dyes that photobleach rapidly. researchgate.net
In studies with zebrafish embryos, the photostability of this compound was explicitly tested. Stained embryos were continuously exposed to UV light through a GFP filter for 5 minutes. The fluorescence signal showed remarkable resistance to photobleaching during this period. rsc.org This characteristic is essential for time-lapse imaging, where samples are repeatedly illuminated.
The feasibility of long-term imaging is also dependent on the retention of the dye within the target structure and the stability of the signal over time. To assess this, zebrafish embryos stained with this compound were washed and observed after 24 hours. While the fluorescence signal decreased to approximately half of its initial intensity after 24 hours, it remained clearly detectable, demonstrating good retention and long-term signal stability suitable for extended observation periods. rsc.org
This high photostability and signal retention distinguish this compound from other common lipid dyes like BODIPY 493/503, which has been shown to have limited photostability, and makes this compound particularly useful for experiments that require repeated imaging or long observation times. nih.gov The ability to maintain a stable signal under illumination allows for the acquisition of high-quality, multi-dimensional datasets (x, y, z, and time) without significant signal degradation. funakoshi.co.jpnih.govnih.gov
Table 6.5.1: Summary of this compound Photostability Findings
| Experimental Condition | Observation | Implication for Feasibility | Reference |
|---|---|---|---|
| Incubation under ambient light | High long-term stability of fluorescence. | Suitable for experiments with prolonged incubation or handling. | researchgate.net |
| Continuous UV exposure (5 min) | Minimal photobleaching observed in stained zebrafish embryos. | Excellent for time-lapse microscopy and Z-stack acquisition. | rsc.org |
Future Research Directions and Emerging Potentials of Lipidgreen 2
Integration with Advanced Microscopy Modalities (e.g., Super-Resolution Microscopy)
Conventional fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-250 nanometers. Many subcellular structures, including nascent or small lipid droplets, are smaller than this limit, making their detailed structural analysis challenging. Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy and Structured Illumination Microscopy (SIM), overcome this physical limitation, enabling imaging at the nanoscale. promega.com
The integration of LipidGreen 2 with these advanced modalities is a critical future direction. While direct studies pairing this compound with super-resolution techniques are not yet prevalent, the properties of the dye—high specificity for neutral lipids and a strong fluorescence signal—are fundamental prerequisites for any high-performance imaging probe. medchemexpress.com Other lipid-specific dyes have been successfully applied in super-resolution imaging, demonstrating the feasibility and scientific value of this approach. promega.comnih.govfrontiersin.org For instance, STED microscopy has been used to visualize small lipid droplets of around 200 nm, and SIM has been employed to image lipid droplets and lysosomes with resolutions of approximately 100 nm. promega.com
Future research should focus on validating the performance of this compound with various super-resolution platforms. This would involve characterizing its photophysical properties under the specific laser intensities and switching protocols used in techniques like STED. Successful integration would allow researchers to visualize the fine structure of lipid droplets, their interactions with other organelles like mitochondria and the endoplasmic reticulum at unprecedented resolutions, and the dynamics of lipid droplet formation and consumption in living cells. nih.gov
Development of Targeted this compound Derivatives for Specific Lipid Pools or Compartments
This compound selectively stains bulk neutral lipids, a category that primarily includes triacylglycerols and sterol esters. researchgate.net While this is useful for general lipid droplet visualization, a significant area of future development lies in creating derivatives of this compound that can target specific lipid subspecies or lipid droplets within distinct subcellular compartments. The development of fluorescent probes with enhanced targeting capabilities is a common strategy to increase their scientific utility. researchgate.netnih.gov
This can be achieved through synthetic chemistry by conjugating the core this compound fluorophore to specific targeting moieties. For example:
Organelle-Specific Targeting: A derivative could be created by adding a functional group known to accumulate in a particular organelle. Linking this compound to a triphenylphosphonium cation, for instance, could direct the probe to mitochondria, enabling specific imaging of lipid droplets that are in direct contact with this organelle—a critical interface for cellular energy metabolism.
Lipid Subclass Specificity: While more challenging, derivatives could be designed to have preferential binding to specific neutral lipids, such as triacylglycerols versus cholesterol esters. This would allow for the dissection of lipid droplet heterogeneity, as the composition of their cores can vary depending on cell type and metabolic state. acs.org
Ratiometric Sensing: The core structure could be modified to create ratiometric sensors that report on the biophysical environment within the lipid droplet, such as viscosity or polarity. mdpi.com This has been achieved with other fluorophores and provides quantitative insights into the physical state of these organelles during different biological processes. mdpi.commdpi.com
The development of such targeted derivatives would transform this compound from a general marker into a sophisticated tool for dissecting the complex and compartmentalized world of lipid biology.
Exploration of Novel Biological Applications Beyond Current Scope
The current applications of this compound have primarily focused on lipid metabolism in contexts like adipogenesis and liver disease. researchgate.net However, the central role of lipid droplets in a wide array of other pathologies presents a major opportunity to expand the probe's use into new research areas. nih.govresearchgate.netresearchgate.net
| Potential Disease Area | Application of this compound |
| Oncology | Study the increased biogenesis and accumulation of lipid droplets in cancer cells, which is linked to tumor progression, metastasis, and drug resistance. researchgate.net |
| Neurodegenerative Diseases | Investigate the abnormal accumulation of lipids in glial cells and neurons, a feature observed in conditions like Alzheimer's and Parkinson's disease. |
| Infectious Diseases | Examine the hijacking of host cell lipid metabolism by intracellular pathogens, such as viruses and bacteria, which use lipid droplets for replication. |
| Cardiovascular Disease | Visualize lipid accumulation in macrophages within atherosclerotic plaques, a key event in the development of atherosclerosis. researchgate.net |
| Ferroptosis Research | Monitor changes in lipid storage during ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. mdpi.com |
Future studies could employ this compound in these disease models to visualize and quantify changes in neutral lipid stores. For example, it could be used to screen for drugs that disrupt the lipid-hoarding phenotype of cancer cells or to study the impact of genetic mutations on lipid storage in neuronal models of disease. Its established use in zebrafish provides a powerful platform for in vivo imaging in genetic models of these diverse conditions. researchgate.net
Potential for High-Throughput Screening in Lipid-Related Research Platforms
High-throughput screening (HTS) is a cornerstone of modern drug discovery and functional genomics, allowing for the rapid testing of thousands of compounds or genetic perturbations. The bright and specific fluorescence of this compound makes it an excellent candidate for integration into image-based HTS platforms. targetmol.com
The potential applications in HTS are extensive:
Drug Discovery: Automated microscopy platforms could acquire and analyze images of cells stained with this compound to identify small molecules that either increase or decrease cellular lipid storage. Such screens could uncover new therapeutics for metabolic diseases like obesity and NAFLD or novel agents for cancer therapy.
Functional Genomics: Large-scale RNA interference (RNAi) or CRISPR-based screens could use this compound staining as a readout to identify novel genes involved in the regulation of lipid droplet formation, growth, and breakdown.
Flow Cytometry: The probe's utility in flow cytometry has been noted, which would enable the rapid, high-throughput quantification of lipid content in single cells within large, heterogeneous populations. targetmol.com This could be used to sort cells based on their lipid content for further analysis or to screen for factors that alter lipid accumulation in specific cell subpopulations.
For this compound to be effectively deployed in HTS, its performance would need to be validated in automated liquid handling and imaging systems. Studies have already indicated that similar dyes are well-suited for the quantitative analysis of lipid droplets in HTS applications, suggesting a clear path forward for this compound. researchgate.net The development of rapid quantification protocols, as has been suggested for its use in analyzing bacterial polymers, further underscores its potential in high-throughput contexts. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
